molecular formula C20H27NO B1437567 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline CAS No. 1040684-07-8

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline

Cat. No. B1437567
M. Wt: 297.4 g/mol
InChI Key: CYXTWPUQVDZHOG-UHFFFAOYSA-N
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Description

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline is a chemical compound with the molecular formula C20H27NO and a molecular weight of 297.43 . It is used in proteomics research applications .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline consists of a central aniline (benzenamine) ring substituted with ethyl, methyl, and a complex isopropylphenoxyethyl group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods, which are beyond the scope of this analysis.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chemical Synthesis Techniques

    Research demonstrates the versatility of aniline derivatives in chemical synthesis. For example, Afon'kin et al. (2004) explored the isomerization and subsequent transformations of 2-allyl-6-methylaniline, showcasing the potential of such compounds in the synthesis of complex organic molecules, including carbamates and benzoxazinones Afon'kin et al., 2004.

  • Molecular Docking and Anticancer Potential

    Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to the query compound, and evaluated its structure through molecular docking studies to assess its anticancer properties. This approach underscores the relevance of such compounds in drug discovery Sharma et al., 2018.

  • Catalytic Applications

    Zhu et al. (2003) discussed the use of ethyl 2-methyl-2,3-butadienoate in [4 + 2] annulation reactions with N-tosylimines, demonstrating the synthetic utility of similar structures in generating tetrahydropyridines, a process that could be analogously applicable to the synthesis of compounds like 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline for obtaining highly functionalized molecules Zhu et al., 2003.

Biological Applications

  • Antibacterial Activity

    Zhi et al. (2005) synthesized various 3-substituted-6-(3-ethyl-4-methylanilino)uracils and evaluated their inhibitory activity against bacterial DNA polymerase IIIC and Gram-positive bacteria, highlighting the potential of aniline derivatives in antimicrobial drug development Zhi et al., 2005.

  • Herbicide Impurities

    Behera et al. (2022) discussed the synthesis of impurities related to the herbicide Propisochlor from 2-ethyl-6-methylaniline precursors, providing insight into the environmental and agricultural research applications of such compounds Behera et al., 2022.

Safety And Hazards

Specific safety and hazard information for 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline is not available in the current resources. Standard safety procedures for handling chemicals should be followed. A Material Safety Data Sheet (MSDS) should be consulted if available .

Future Directions

The future directions for research involving 2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline are not specified in the available resources. Given its use in proteomics research , potential future directions could involve further exploration of its interactions with various proteins or its use in the development of new research methods or technologies.

properties

IUPAC Name

2-ethyl-6-methyl-N-[2-(4-propan-2-ylphenoxy)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-5-17-8-6-7-16(4)20(17)21-13-14-22-19-11-9-18(10-12-19)15(2)3/h6-12,15,21H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXTWPUQVDZHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NCCOC2=CC=C(C=C2)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-N-[2-(4-isopropylphenoxy)ethyl]-6-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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